

FF-10101's Covalent Engagement with FLT3 C695: A Technical Deep Dive

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Compound of Interest

Compound Name: FF-10101

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This technical guide provides an in-depth analysis of the covalent binding mechanism of **FF-10101** to the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically at the Cysteine 695 residue. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem cells.^[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.^[2] These mutations lead to constitutive activation of downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, driving leukemic cell growth and survival.^{[2][3]}

FF-10101 is a novel, irreversible FLT3 inhibitor that demonstrates significant efficacy against both wild-type and mutated forms of FLT3.^[4] Its unique mechanism of action involves the formation of a covalent bond with the Cysteine 695 (C695) residue within the FLT3 kinase domain.^{[4][5]} This irreversible binding leads to sustained inhibition of FLT3 signaling and overcomes resistance mechanisms observed with other FLT3 inhibitors.^{[6][7]}

Quantitative Analysis of FF-10101 Activity

The potency of **FF-10101** has been evaluated against various FLT3 constructs, demonstrating nanomolar to sub-nanomolar inhibitory activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of **FF-10101** in different cellular contexts.

Table 1: In Vitro Cellular Activity of **FF-10101** Against FLT3-Driven Cell Lines

Cell Line	FLT3 Mutation Status	IC50 (nM)
MOLM-14	FLT3-ITD	4.1[6]
MV4;11	FLT3-ITD	1.1[6]
BaF3	FLT3-ITD	3.1 ± 1.6[6]

Table 2: Inhibitory Activity of **FF-10101** Against FLT3 Wild-Type and Resistant Mutations

FLT3 Construct	IC50 (nM)
FLT3 (WT)	0.20[8]
FLT3 (D835Y)	0.16[8]
FLT3-ITD-D835Y	11.1[9]
FLT3-ITD-F691L	14.5[9]

Table 3: Comparative Inhibitory Activity of **FF-10101** Against FLT3-ITD with Resistance Mutations

FLT3 Construct	FF-10101 Fold Increase in Resistance (vs. FLT3-ITD)
FLT3-ITD + F691L	~8-fold
FLT3-ITD + D698N	Sensitive (IC50 = 8.4 ± 7.8 nM)[6]
FLT3-ITD + Y693C	High Resistance (>50-fold)
FLT3-ITD + C695S	High Resistance[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the covalent binding and inhibitory activity of **FF-10101**.

Cell Viability Assay (MTS Assay)

This assay determines the concentration of **FF-10101** required to inhibit the proliferation of FLT3-dependent AML cell lines.

Materials:

- FLT3-dependent AML cell lines (e.g., MOLM-13, MV4-11)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- **FF-10101** (dissolved in DMSO)
- 96-well plates
- MTS reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of culture medium and incubate overnight.

- Prepare serial dilutions of **FF-10101** in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
- Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO only) and no-cell control wells.
- Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.[\[10\]](#)

Western Blot Analysis of FLT3 Phosphorylation

This method is used to assess the inhibition of FLT3 autophosphorylation in response to **FF-10101** treatment.

Materials:

- FLT3-dependent AML cell lines
- **FF-10101**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
- HRP-conjugated secondary antibodies
- SDS-PAGE and Western blot equipment
- Chemiluminescence detection reagents

Procedure:

- Culture cells to the desired density and treat with various concentrations of **FF-10101** for a specified time (e.g., 2 hours).
- Harvest and lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.^[10]

Mass Spectrometry for Confirmation of Covalent Binding

Intact protein mass spectrometry is employed to confirm the covalent adduction of **FF-10101** to the FLT3 protein.

Materials:

- Purified recombinant FLT3 kinase domain
- **FF-10101**
- Incubation buffer
- Liquid chromatography-mass spectrometry (LC-MS) system

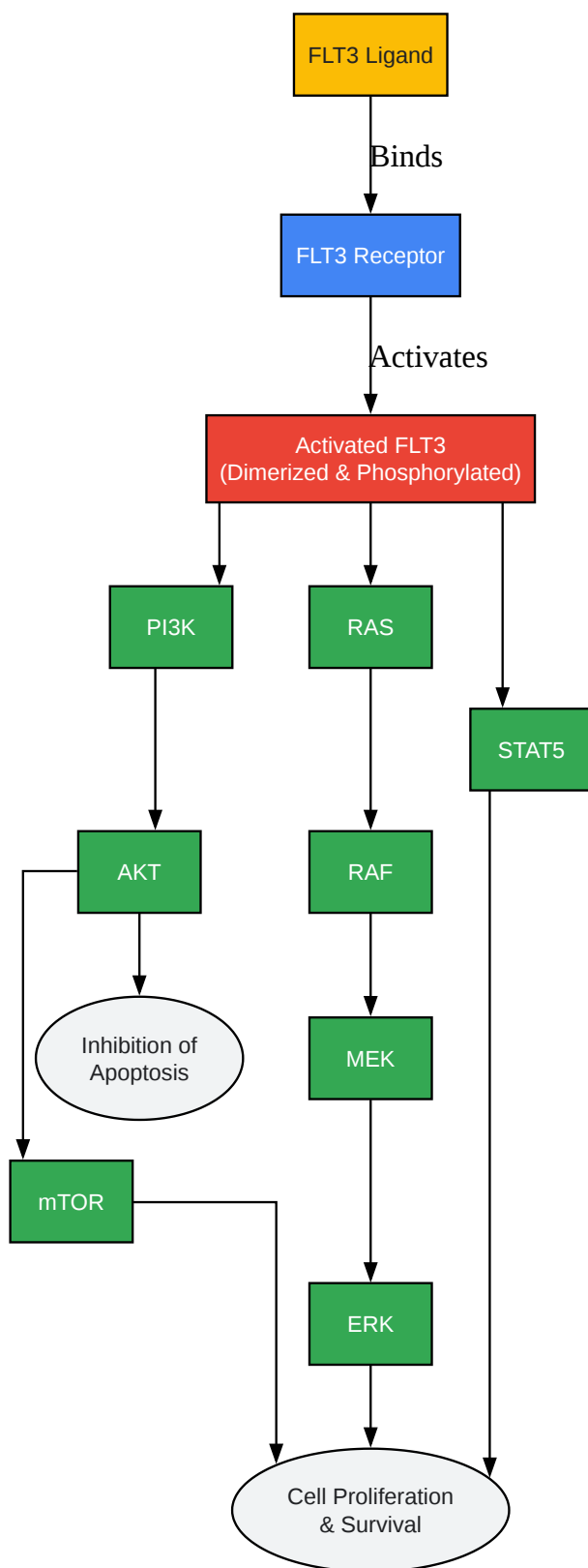
Procedure:

- Incubate the purified FLT3 protein with **FF-10101** at a specific molar ratio and for a defined period.
- Analyze the reaction mixture using an LC-MS system.
- A mass shift corresponding to the molecular weight of **FF-10101** minus any leaving groups confirms the formation of a covalent bond.
- To identify the specific binding site, the protein-inhibitor complex can be subjected to proteolytic digestion (e.g., with trypsin) followed by peptide mapping using LC-MS/MS. The modified peptide containing C695 will show a characteristic mass increase.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms discussed in this guide.

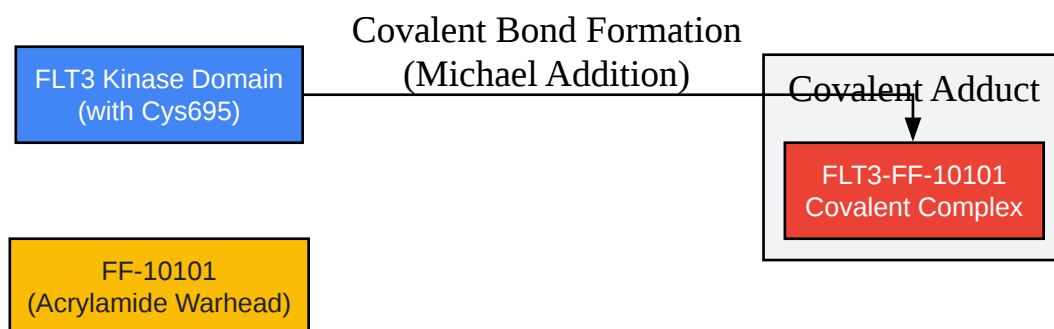
FLT3 Signaling Pathway in AML



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Caption: Simplified FLT3 signaling pathway in AML.

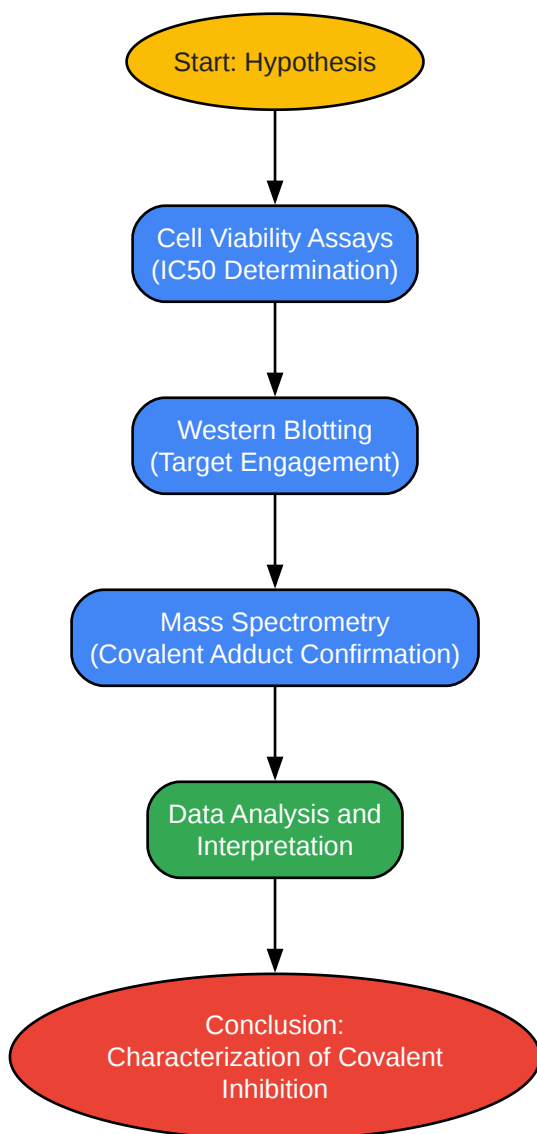
Covalent Binding of FF-10101 to FLT3 C695



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Caption: Mechanism of covalent bond formation.

Experimental Workflow for Characterizing FF-10101



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